4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

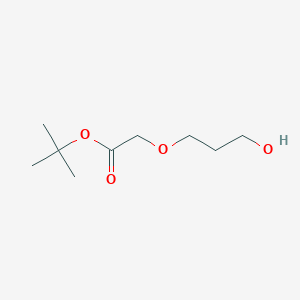

“4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound that belongs to the class of organic compounds known as benzopyrans . Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzopyran backbone, with an ethynyl group (-C≡CH) attached at the 4-position, and a hydroxyl group (-OH) also at the 4-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ethynyl and hydroxyl groups. The ethynyl group can undergo addition reactions, while the hydroxyl group can participate in various reactions such as esterification or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the ethynyl group could increase its lipophilicity, while the hydroxyl group could contribute to its solubility in polar solvents .Aplicaciones Científicas De Investigación

- 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol exhibits antioxidant activity due to its phenolic structure. It can scavenge free radicals, protecting cells from oxidative damage. Researchers explore its potential in preventing age-related diseases and oxidative stress-related conditions .

Antioxidant Properties

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

A related compound has been found to interact with the estrogen receptor alpha (erα) in living cells . This suggests that 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol may also target similar receptors or proteins.

Mode of Action

It’s suggested that related compounds may indirectly activate erα through an interaction with a target contributing to a cross-talk mechanism . This could potentially enhance the potency of these compounds to associate with the receptor .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol involves the conversion of a substituted benzaldehyde to a substituted benzopyran, followed by the addition of an ethynyl group to the resulting compound.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetic anhydride", "sodium acetate", "dimethyl sulfoxide", "sodium methoxide", "acetylene", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with acetic anhydride and sodium acetate in dimethyl sulfoxide to form 4-acetoxybenzaldehyde.", "Step 2: Cyclization of 4-acetoxybenzaldehyde with sodium methoxide in methanol to form 4-acetoxy-3,4-dihydro-2H-1-benzopyran.", "Step 3: Hydrolysis of 4-acetoxy-3,4-dihydro-2H-1-benzopyran with sodium hydroxide to form 4-hydroxy-3,4-dihydro-2H-1-benzopyran.", "Step 4: Addition of acetylene to 4-hydroxy-3,4-dihydro-2H-1-benzopyran in the presence of palladium on carbon catalyst to form 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol." ] } | |

Número CAS |

7314-15-0 |

Nombre del producto |

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol |

Fórmula molecular |

C11H10O2 |

Peso molecular |

174.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.